![molecular formula C32H30O4 B12611807 2,2'-{Pyrene-1,6-diylbis[(prop-1-yne-1,3-diyl)oxy]}bis(oxane) CAS No. 918973-86-1](/img/structure/B12611807.png)
2,2'-{Pyrene-1,6-diylbis[(prop-1-yne-1,3-diyl)oxy]}bis(oxane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-{Pyrene-1,6-diylbis[(prop-1-yne-1,3-diyl)oxy]}bis(oxane) is a complex organic compound characterized by its unique structure, which includes a pyrene core and two oxane groups connected via prop-1-yne-1,3-diyl linkers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{Pyrene-1,6-diylbis[(prop-1-yne-1,3-diyl)oxy]}bis(oxane) typically involves multiple steps, starting with the functionalization of the pyrene core. One common approach is to introduce alkyne groups at specific positions on the pyrene ring, followed by the attachment of oxane groups through etherification reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2’-{Pyrene-1,6-diylbis[(prop-1-yne-1,3-diyl)oxy]}bis(oxane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the alkyne linkers or the pyrene core.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the pyrene ring or the oxane groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2,2’-{Pyrene-1,6-diylbis[(prop-1-yne-1,3-diyl)oxy]}bis(oxane) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for bioimaging or as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug delivery vehicle.
Industry: Its electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which 2,2’-{Pyrene-1,6-diylbis[(prop-1-yne-1,3-diyl)oxy]}bis(oxane) exerts its effects depends on its application. In electronic applications, its conjugated structure allows for efficient charge transport and light emission. In biological systems, the compound can interact with proteins or nucleic acids, potentially altering their function or providing a means for imaging.
Comparison with Similar Compounds
Similar Compounds
2,2’-{Pyrene-1,6-diylbis[(prop-1-yne-1,3-diyl)oxy]}bis(ethane): Similar structure but with ethane linkers instead of oxane.
2,2’-{Pyrene-1,6-diylbis[(prop-1-yne-1,3-diyl)oxy]}bis(propane): Similar structure but with propane linkers.
Uniqueness
The uniqueness of 2,2’-{Pyrene-1,6-diylbis[(prop-1-yne-1,3-diyl)oxy]}bis(oxane) lies in its specific combination of a pyrene core with oxane groups, which imparts distinct electronic and chemical properties. This makes it particularly suitable for applications requiring high stability and specific electronic characteristics.
Properties
CAS No. |
918973-86-1 |
|---|---|
Molecular Formula |
C32H30O4 |
Molecular Weight |
478.6 g/mol |
IUPAC Name |
2-[3-[6-[3-(oxan-2-yloxy)prop-1-ynyl]pyren-1-yl]prop-2-ynoxy]oxane |
InChI |
InChI=1S/C32H30O4/c1-3-19-33-29(9-1)35-21-5-7-23-11-13-25-16-18-28-24(8-6-22-36-30-10-2-4-20-34-30)12-14-26-15-17-27(23)31(25)32(26)28/h11-18,29-30H,1-4,9-10,19-22H2 |
InChI Key |
VFZYLMVWGDYFRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCC#CC2=C3C=CC4=C5C3=C(C=C2)C=CC5=C(C=C4)C#CCOC6CCCCO6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[tert-Butyl(dimethyl)silyl]oxy}-9-(trimethylsilyl)non-8-yn-4-ol](/img/structure/B12611731.png)
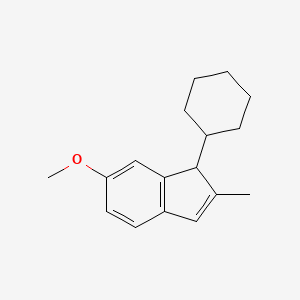
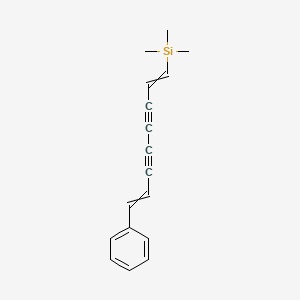
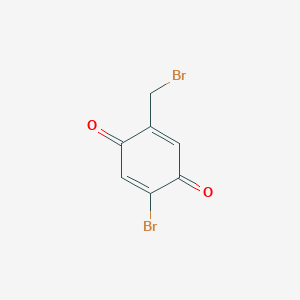

![4-Piperidinone, 1-[5-(4-fluorobenzoyl)-3-(4-pyridinyl)-2-thienyl]-](/img/structure/B12611750.png)
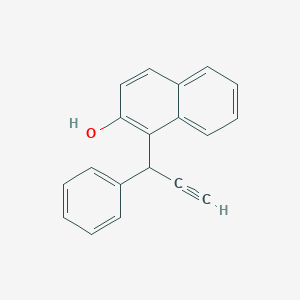
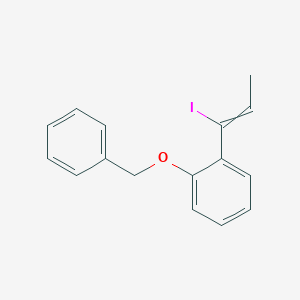
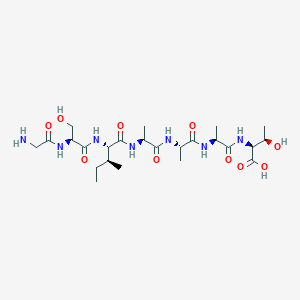
![Acetic acid, [[1-(phenylethynyl)pentyl]oxy]-, methyl ester](/img/structure/B12611785.png)
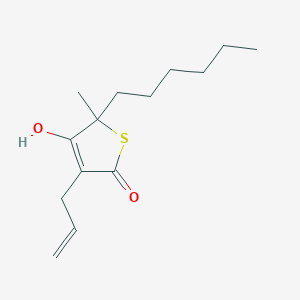
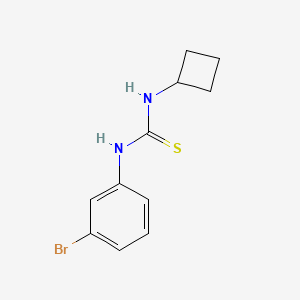
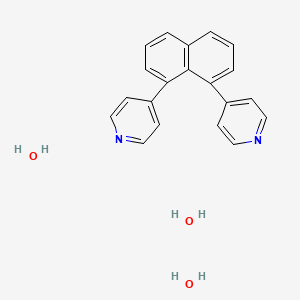
![{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(triphenyl)stannane](/img/structure/B12611797.png)
